methyl 2-formyl-1-benzofuran-5-carboxylate
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Overview
Description
Methyl 2-formyl-1-benzofuran-5-carboxylate: is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound features a formyl group at the second position and a carboxylate ester group at the fifth position of the benzofuran ring
Preparation Methods
Laboratory Synthesis:
Starting Materials: The synthesis typically begins with commercially available 1-benzofuran-5-carboxylic acid.
Formylation: The formylation at the second position can be achieved using a Vilsmeier-Haack reaction, which involves the reaction of the benzofuran derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Esterification: The carboxylic acid group is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to yield methyl 2-formyl-1-benzofuran-5-carboxylate.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions that are ortho or para to the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Methyl 2-carboxy-1-benzofuran-5-carboxylate.
Reduction: Methyl 2-hydroxymethyl-1-benzofuran-5-carboxylate.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Ligand Design: Utilized in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmacophore: The benzofuran scaffold is a common pharmacophore in medicinal chemistry, making this compound a potential lead for drug development.
Antimicrobial Agents: Research into benzofuran derivatives has shown potential antimicrobial activity.
Industry:
Material Science: Used in the synthesis of organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 2-formyl-1-benzofuran-5-carboxylate in biological systems is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic effects. The formyl and ester groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Methyl 2-formyl-1-benzofuran-3-carboxylate: Differing in the position of the carboxylate group.
Methyl 2-formyl-1-benzofuran-6-carboxylate: Differing in the position of the carboxylate group.
Methyl 2-hydroxy-1-benzofuran-5-carboxylate: Differing in the functional group at the second position.
Uniqueness:
- The specific positioning of the formyl and carboxylate ester groups in methyl 2-formyl-1-benzofuran-5-carboxylate provides unique reactivity patterns and potential biological activities compared to its isomers and analogs.
Properties
CAS No. |
197577-33-6 |
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Molecular Formula |
C11H8O4 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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